5-Norbornene-2-exo,3-exo-dimethanol

Catalog No.
S1942677
CAS No.
699-95-6
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2-exo,3-exo-dimethanol

CAS Number

699-95-6

Product Name

5-Norbornene-2-exo,3-exo-dimethanol

IUPAC Name

[(1R,2R,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9-

InChI Key

IGHHPVIMEQGKNE-OJOKCITNSA-N

SMILES

C1C2C=CC1C(C2CO)CO

Canonical SMILES

C1C2C=CC1C(C2CO)CO

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO

The exact mass of the compound 5-Norbornene-2-exo,3-exo-dimethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Norbornene-2-exo,3-exo-dimethanol (CAS 699-95-6) is a difunctional cycloaliphatic diol used as a specialty monomer in advanced polymer synthesis. Its defining characteristic is the rigid, bicyclic norbornene backbone, which imparts significant thermal stability and mechanical strength to resulting polymers such as polyesters, polycarbonates, and polyurethanes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdvFvr1izfPpYqh67GxTyZg01HosjV2TcpI0BBu4h2DAywKNLQ50unagjFtfAIxMfa-Y9Thxf1TZ7PuU8RiXng06B6pOGBIcNabNVs_g-E972WPocrlMXflrs%3D)] This inherent rigidity makes it a key building block for materials where high glass transition temperatures (Tg) and dimensional stability are critical performance requirements.

The specific *exo,exo* stereochemistry of this monomer is not interchangeable with its *endo* isomers or with simpler, flexible diols like 1,4-cyclohexanedimethanol (CHDM). The spatial orientation of the hydroxymethyl groups directly governs steric accessibility to the double bond, which fundamentally alters polymerization kinetics, particularly in Ring-Opening Metathesis Polymerization (ROMP).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdvFvr1izfPpYqh67GxTyZg01HosjV2TcpI0BBu4h2DAywKNLQ50unagjFtfAIxMfa-Y9Thxf1TZ7PuU8RiXng06B6pOGBIcNabNVs_g-E972WPocrlMXflrs%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHr0xMogJN-lfNI0-ZCh1kOzIyvEtoqCsgVFuOmUd5ZQtRgSnyiwyE_0pLfn_9DIH3XtFQ1qMpHN7vNaTyDHUMqiY4k3494cxfAOcUTD937sH3Qi7PWk_02qMhxW2rbS6EJBNWwj-I0sxuZrKokbebZBNR-iZU3B-zsz0SHoP2pplxdDpjUmbSTrL-qNSK2e6685CexHYREVYY6EjkN_MaphXwoBgmUwrl_vABUz7vcQj-yqKZUswIf_wNTgB7vZnQmxQ%3D%3D)] Using an *endo* isomer or a crude isomer mixture can lead to dramatically slower reaction rates and altered polymer microstructures. Substituting with flexible diols eliminates the core benefit of the rigid norbornane unit, failing to deliver the high thermal and dimensional stability required for target applications.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEffvOFfauuqIZ5eJ5WvqE2BrkPOgQInPMZbtjlf9vD7e4Ww-aTmF5S5rGT8LT02DA0ezp1I6ilFt1BK8n3BZ9gWvQjwzckHCLBkEipfT853YAYJuAvSm_VyR2PgH9JqFKoapbB8wvq9_HcMJGK8vV9DMobmVb1vxbmwIxtDUMePf7lWgEeHo7NNpC7EcAyqlaYbEzDDsCZNm0ayVptAaDyM3BKBYO_gw_jnGz3phnUzCJwNxoAFCUS0siJuoOTXq0IoOGHdSJrcolpwME_WWy1HBLImsYm__luvtY878n00Tb1SfJYC1He)]

References

Significantly Higher Polymerization Reactivity for Improved Process Efficiency

The *exo* configuration of norbornene derivatives presents lower steric hindrance for incoming catalysts compared to the *endo* configuration. This structural advantage translates into substantially faster polymerization rates. In a direct comparison of closely related norbornene dicarboxylate esters in ROMP, the polymerization rate constant for the *exo,exo*-isomer was found to be almost two orders of magnitude higher than that of the *endo,endo*-isomer.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdvFvr1izfPpYqh67GxTyZg01HosjV2TcpI0BBu4h2DAywKNLQ50unagjFtfAIxMfa-Y9Thxf1TZ7PuU8RiXng06B6pOGBIcNabNVs_g-E972WPocrlMXflrs%3D)]

Evidence DimensionHomopolymerization Rate Constant (k_p)
Target Compound Dataexo,exo-2,3-dicarbomethoxy-5-norbornene (close analog): 12.3 L mol⁻¹ s⁻¹
Comparator Or Baselineendo,endo-2,3-dicarbomethoxy-5-norbornene (close analog): 0.18 L mol⁻¹ s⁻¹
Quantified Difference~68 times faster for the exo,exo-isomer
ConditionsROMP using Hoveyda-Grubbs II type catalyst at 40°C.

Faster polymerization enables shorter manufacturing cycle times, higher throughput, and potentially lower catalyst loadings, which directly reduces production costs.

Stereochemistry-Specific Control of Glass Transition Temperature (Tg) in Derived Polymers

While the rigid norbornene core consistently elevates Tg compared to flexible aliphatic analogs, the choice between *exo* and *endo* isomers provides a critical tool for fine-tuning thermal properties. In the alternating copolymerization of norbornene anhydrides with epoxides, the polymer derived from the *endo*-anhydride exhibited a significantly higher Tg than the polymer from the *exo*-anhydride.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdvFvr1izfPpYqh67GxTyZg01HosjV2TcpI0BBu4h2DAywKNLQ50unagjFtfAIxMfa-Y9Thxf1TZ7PuU8RiXng06B6pOGBIcNabNVs_g-E972WPocrlMXflrs%3D)] This demonstrates that the *exo,exo* isomer is not simply a generic 'high-Tg' monomer, but rather a specific building block for achieving a precise and predictable thermal profile.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataPolyester from cis-5-norbornene-exo-2,3-dicarboxylic anhydride (analog): 13 °C
Comparator Or BaselinePolyester from cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (analog): 29 °C
Quantified Difference16 °C lower Tg for the polymer derived from the exo-isomer in this system.
ConditionsAlternating copolymerization with allyl glycidyl ether (AGE) using a Chromium(III) salen catalyst.

This allows for precise material design; selecting the *exo,exo* monomer is a deliberate choice for applications requiring the stability of a norbornene backbone but with a specific Tg that may be lower than what an *endo* isomer would provide.

Enabling Exceptional Thermal Stability in Saturated Polymer Backbones

Polymers synthesized from 5-Norbornene-2-exo,3-exo-dimethanol via ROMP can be subsequently hydrogenated to create a fully saturated, aliphatic polymer backbone. This process removes residual double bonds, resulting in materials with exceptional thermal stability. A study on a closely related hydrogenated polynorbornene lactone, derived from the *exo*-isomer, demonstrated thermal stability with no weight loss up to 400 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdvFvr1izfPpYqh67GxTyZg01HosjV2TcpI0BBu4h2DAywKNLQ50unagjFtfAIxMfa-Y9Thxf1TZ7PuU8RiXng06B6pOGBIcNabNVs_g-E972WPocrlMXflrs%3D)]

Evidence DimensionThermal Decomposition Temperature (Onset)
Target Compound DataHydrogenated polymer from exo-norbornene lactone (analog): Stable up to 400 °C
Comparator Or BaselineStandard engineering plastics like polycarbonate, which typically begin to decompose below 400 °C.
Quantified DifferenceOffers a significant improvement in thermal stability for high-temperature applications.
ConditionsThermogravimetric analysis (TGA) of the hydrogenated polymer.

For applications in electronics, aerospace, or advanced optics requiring high processing temperatures or long-term operational stability, this high decomposition temperature is a critical performance differentiator.

Monomer for Process-Efficient Ring-Opening Metathesis Polymerization (ROMP)

Based on its significantly higher polymerization reactivity compared to *endo* isomers, this compound is the right choice for ROMP applications where high throughput, rapid curing, or reduced catalyst loading are primary manufacturing concerns.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdvFvr1izfPpYqh67GxTyZg01HosjV2TcpI0BBu4h2DAywKNLQ50unagjFtfAIxMfa-Y9Thxf1TZ7PuU8RiXng06B6pOGBIcNabNVs_g-E972WPocrlMXflrs%3D)]

Precursor for Specialty Polymers with Precisely Tailored Thermal Profiles

Where a specific glass transition temperature is a critical design parameter, this monomer provides a predictable outcome. It is the correct choice when the higher Tg of an *endo*-derived polymer is undesirable for processing or final application performance, while still retaining the benefits of a rigid norbornene structure.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHr0xMogJN-lfNI0-ZCh1kOzIyvEtoqCsgVFuOmUd5ZQtRgSnyiwyE_0pLfn_9DIH3XtFQ1qMpHN7vNaTyDHUMqiY4k3494cxfAOcUTD937sH3Qi7PWk_02qMhxW2rbS6EJBNWwj-I0sxuZrKokbebZBNR-iZU3B-zsz0SHoP2pplxdDpjUmbSTrL-qNSK2e6685CexHYREVYY6EjkN_MaphXwoBgmUwrl_vABUz7vcQj-yqKZUswIf_wNTgB7vZnQmxQ%3D%3D)]

Building Block for High-Temperature Optical and Electronic Materials

For creating advanced optical resins, electronic encapsulants, or dielectric layers, this diol serves as an ideal precursor. After polymerization and hydrogenation, the resulting saturated polymer backbone offers exceptional thermal stability, making it suitable for devices that operate at or are processed at high temperatures.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEffvOFfauuqIZ5eJ5WvqE2BrkPOgQInPMZbtjlf9vD7e4Ww-aTmF5S5rGT8LT02DA0ezp1I6ilFt1BK8n3BZ9gWvQjwzckHCLBkEipfT853YAYJuAvSm_VyR2PgH9JqFKoapbB8wvq9_HcMJGK8vV9DMobmVb1vxbmwIxtDUMePf7lWgEeHo7NNpC7EcAyqlaYbEzDDsCZNm0ayVptAaDyM3BKBYO_gw_jnGz3phnUzCJwNxoAFCUS0siJuoOTXq0IoOGHdSJrcolpwME_WWy1HBLImsYm__luvtY878n00Tb1SfJYC1He)]

References

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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